Chondroitin disaccharide Deltadi-0S sodium salt
Description
Chondroitin disaccharide Δdi-0S sodium salt (CAS 136132-69-9) is a non-sulfated, unsaturated disaccharide unit derived from chondroitin, a glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues . Structurally, it is represented as α-ΔUA-[1→3]-GalNAc, where ΔUA denotes the unsaturated uronic acid formed during enzymatic hydrolysis of chondroitin . Unlike sulfated variants, Δdi-0S lacks sulfate groups, making it a baseline compound for comparative studies of chondroitin sulfation patterns .
Properties
Molecular Formula |
C14H21NNaO11 |
|---|---|
Molecular Weight |
402.31 g/mol |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24); |
InChI Key |
ZIEOMBVLIDBWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chondroitin disaccharide Deltadi-0S sodium salt typically involves the enzymatic depolymerization of chondroitin sulfate. This process uses chondroitinase, an enzyme that cleaves the glycosidic bonds within the chondroitin sulfate polymer, resulting in the formation of disaccharide units .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment with chondroitinase. The resulting disaccharides are then purified and converted to their sodium salt form .
Chemical Reactions Analysis
Enzymatic Cleavage Reactions
Chondroitin disaccharide Δdi-0S is primarily generated via enzymatic digestion of chondroitin sulfate (CS) polymers using bacterial lyases:
-
Chondroitinase ABC (ChABC) : Cleaves CS chains at β1-4 glycosidic bonds, producing Δdi-0S (unsaturated disaccharide with Δ4,5 double bond in uronic acid) .
-
Chondroitinase AC-II : Also generates Δdi-0S but selectively targets chondroitin sulfate A/C .
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| pH | 7.5–8.0 | |
| Temperature | 37°C | |
| Substrate | Chondroitin sulfate | |
| Product Purity | ≥95% (HPLC) |
This reaction is foundational for CS disaccharide analysis in tissues like brain and cartilage .
Sulfation and Desulfation Reactions
Δdi-0S serves as a precursor for sulfated derivatives via enzymatic or chemical modifications:
-
Sulfotransferases : Catalyze sulfation at GalNAc (C-4/C-6) or GlcA (C-2) positions to form Δdi-4S, Δdi-6S, or Δdi-2S6S .
-
Chemical Sulfation : Uses sulfur trioxide complexes under alkaline conditions.
Key Data :
-
Sulfation efficiency depends on reaction time, reagent concentration, and pH.
-
Enzymatic sulfation preserves stereochemistry, while chemical methods risk oversulfation .
Hydrolysis Reactions
Δdi-0S undergoes hydrolysis under specific conditions:
-
Acidic Hydrolysis : Breaks glycosidic bonds at pH < 2, yielding monosaccharides (GlcA and GalNAc).
-
Enzymatic Hydrolysis : Unsaturated glucuronyl hydrolases (e.g., from Clostridium perfringens) cleave the unsaturated uronic acid residue .
Conditions and Outcomes :
| Method | Products | Application |
|---|---|---|
| 0.1 M HCl, 80°C, 2h | GlcA + GalNAc | Structural analysis |
| Hydrolase, pH 6.5 | Unsaturated GlcA + GalNAc | Metabolic studies |
Biochemical Interactions
Δdi-0S participates in extracellular matrix (ECM) modulation:
-
Protein Binding : Interacts with growth factors (e.g., FGF-2) via electrostatic interactions, influencing signaling pathways .
-
Anti-inflammatory Effects : Inhibits NF-κB activation in chondrocytes, reducing cytokine production .
Mechanistic Insight :
The unsaturated bond (Δ4,5) enhances conformational flexibility, facilitating interactions with proteins .
Stability and Degradation
Scientific Research Applications
Biomedical Research Applications
-
Neuroregeneration
- Chondroitin disaccharides play a significant role in nerve repair. Studies have shown that chondroitin sulfate hydrogels can deliver neurotrophic factors, enhancing neurite outgrowth in damaged neurons. In vitro experiments demonstrated that cultures of chick dorsal root ganglia exhibited robust neurite growth when exposed to chondroitin sulfate hydrogels compared to control gels .
-
Cartilage Repair
- The compound is crucial in cartilage health and regeneration. Research indicates that chondroitin disaccharides can inhibit the degradation of cartilage matrix components, which is vital in treating osteoarthritis. They help reduce necrosis and apoptosis of chondrocytes, thus preserving cartilage integrity .
- Wound Healing
Tissue Engineering
Hydrogels for Tissue Regeneration
Chondroitin sulfate-based hydrogels have been developed as scaffolds for tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix. These hydrogels can be engineered to release bioactive molecules that support cellular activities such as proliferation and differentiation.
| Application Area | Description | Benefits |
|---|---|---|
| Nerve Repair | Scaffolds for nerve root regeneration | Enhanced neurite outgrowth |
| Cartilage Regeneration | Inhibition of cartilage degradation | Preservation of cartilage integrity |
| Wound Healing | Modulation of inflammation | Improved skin regeneration |
Case Studies
- Neurotrophic Factor Delivery
- Osteoarthritis Treatment
- Skin Regeneration
Mechanism of Action
The mechanism of action of chondroitin disaccharide Deltadi-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds within the chondroitin sulfate polymer. This interaction helps to regulate the structure and function of glycosaminoglycans, which play a crucial role in various biological processes .
Comparison with Similar Compounds
Structural and Chemical Differences
Chondroitin disaccharides are classified based on sulfation positions (Table 1). Δdi-0S is distinct from sulfated analogs due to its absence of sulfate groups, resulting in lower molecular weight (401.3 g/mol) and altered charge density compared to sulfated forms like Δdi-4S (503.34 g/mol) and Δdi-6S .
Table 1: Structural and Chemical Properties of Chondroitin Disaccharides
| Compound | Sulfation Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Δdi-0S sodium salt | None | C₁₄H₂₀NNaO₁₁ | 401.3 | 136132-69-9 |
| Δdi-4S sodium salt | C4 of GalNAc | C₁₄H₁₉NNa₂O₁₄S | 503.34 | 136144-56-4 |
| Δdi-6S sodium salt | C6 of GalNAc | C₁₄H₂₀NNaO₁₄S | 457.3 | 136132-72-4 |
| Δdi-2S6S sodium salt | C2 of ΔUA, C6 of GalNAc | C₁₄H₁₉NNa₂O₁₆S₂ | 585.4 | 149458-08-2 |
Regulatory and Stability Considerations
- Pharmaceutical Use : Sulfated disaccharides (e.g., Δdi-4S) are subject to strict regulatory standards for purity and composition, while Δdi-0S is less regulated unless used in drug formulations .
- Stability: Non-sulfated Δdi-0S is prone to oxidative degradation under alkaline conditions, whereas sulfated forms exhibit higher stability due to charge shielding .
Biological Activity
Chondroitin disaccharide Deltadi-0S sodium salt is a significant glycosaminoglycan derivative that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is composed of alternating units of N-acetylgalactosamine and glucuronic acid. It is primarily involved in the structural integrity of cartilage and other connective tissues. The compound's unique sulfation pattern at the 0-position distinguishes it from other chondroitin derivatives, impacting its biological functions and interactions with proteins and enzymes.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interactions : It serves as a substrate for enzymes such as unsaturated glucuronyl hydrolase, facilitating the degradation and remodeling of extracellular matrix components .
- Cellular Signaling : The compound influences cell migration, proliferation, and differentiation by interacting with growth factors and cytokines. This is particularly evident in wound healing and inflammation contexts .
- Regulation of Proteoglycans : Chondroitin disaccharides are integral to the formation and function of proteoglycans, which are essential for maintaining cartilage structure and function .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Osteoarthritis Treatment : It is commonly used in nutraceutical formulations aimed at alleviating symptoms associated with osteoarthritis. Clinical studies have shown that it can reduce pain and improve joint function .
- Neuroprotection : Research indicates that chondroitin sulfate derivatives may aid in nerve regeneration and protect against neurodegenerative diseases by enhancing neuronal growth factor signaling .
- Cancer Research : The compound's role in modulating cell interactions makes it a candidate for further investigation in cancer therapies, particularly concerning tumor microenvironment interactions .
Case Study 1: Osteoarthritis Management
A clinical trial involving patients with osteoarthritis demonstrated that supplementation with this compound resulted in significant improvements in joint pain and mobility over a 12-week period. Patients reported reduced reliance on analgesics, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Neuroprotective Effects
In an animal model studying spinal cord injury, administration of this compound resulted in enhanced recovery outcomes. Histological analyses revealed increased neuronal survival and axonal regeneration compared to control groups, suggesting its neuroprotective properties .
Comparative Analysis
The following table summarizes the differences between this compound and other related compounds:
| Compound | Sulfation Pattern | Primary Application | Biological Activity |
|---|---|---|---|
| Chondroitin Disaccharide Deltadi-0S | None | Osteoarthritis | Joint health improvement, proteoglycan synthesis |
| Chondroitin Disaccharide Deltadi-4S | 4-position | Osteoarthritis | Similar to Deltadi-0S but with different efficacy |
| Heparin Disaccharide IV-A | Variable | Anticoagulation | Blood thinning, anti-inflammatory |
Q & A
Basic Research Questions
Q. How can researchers accurately quantify Δdi-0S in chondroitin sulfate (CS) samples?
- Methodological Answer : Enzymatic digestion with chondroitin lyases (e.g., chondroitinase ABC) followed by high-performance liquid chromatography (HPLC) is the standard approach. After digestion, the resulting disaccharides, including Δdi-0S, are separated using anion-exchange columns (e.g., SAX-HPLC) and quantified via UV detection at 232 nm (absorbance of the unsaturated Δ4,5 bond). Calibration with certified reference standards (e.g., Δdi-0S sodium salt) ensures accuracy .
Q. What enzymes are recommended for generating Δdi-0S from chondroitin sulfate?
- Methodological Answer : Chondroitin lyases ABC (EC 4.2.2.4) are widely used to cleave CS chains at β-1,4 linkages, producing unsaturated disaccharides like Δdi-0S. For specificity, verify enzyme activity using control substrates (e.g., fully sulfated CS) and monitor digestion efficiency via UV spectrophotometry at 232 nm .
Q. How should researchers validate disaccharide composition results?
- Methodological Answer : Cross-validate using orthogonal techniques:
- SAX-HPLC : Separates disaccharides based on sulfation patterns.
- LC-MS/MS : Confirms molecular weights and fragmentation patterns.
- Spiked Recovery Tests : Add known quantities of Δdi-0S to samples to assess recovery rates (target: 90–110%) .
Advanced Research Questions
Q. How can discrepancies in sulfation patterns between CS sources be resolved?
- Methodological Answer : Discrepancies (e.g., higher 6-sulfation in shark CS vs. 4,6-disulfation in squid CS) arise from species-specific biosynthetic pathways. To resolve:
- Comparative SAX-HPLC : Analyze disaccharide profiles across multiple sources.
- NMR Spectroscopy : Confirm sulfation positions (e.g., ¹H/¹³C NMR for GalNAc residue assignments).
- Statistical Validation : Use multivariate analysis to cluster sulfation patterns by source .
Q. What experimental design mitigates hygroscopic effects during Δdi-0S handling?
- Methodological Answer : Δdi-0S sodium salt is hygroscopic. Protocols include:
- Controlled Environment : Use a humidity-controlled glovebox (<20% RH) for weighing.
- Rapid Processing : Prepare solutions immediately after drying (vacuum desiccation, 24 h).
- Stability Testing : Monitor moisture content via Karl Fischer titration .
Q. How does desulfation of CS affect its interaction with growth factors?
- Methodological Answer : Desulfation reduces negative charge density, altering binding to cationic proteins (e.g., FGF-2). To study:
- Charge Density Analysis : Calculate average charge per disaccharide using SAX-HPLC data.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics between desulfated CS and target proteins .
Q. What advanced techniques elucidate the structural role of Δdi-0S in CS chains?
- Methodological Answer : Combine:
- Enzymatic Sequencing : Sequential digestion with chondroitinases ABC/AC-I to map sulfation domains.
- LC-MS/MS with CID/ETD : Fragment oligosaccharides to determine sulfation sequence.
- Molecular Dynamics Simulations : Model charge distribution and conformational flexibility .
Q. How can researchers ensure purity of Δdi-0S standards in complex mixtures?
- Methodological Answer :
- Orthogonal Chromatography : Use SEC (size exclusion) and RP-HPLC to isolate Δdi-0S from co-eluting impurities.
- NMR Purity Assessment : Verify absence of extraneous peaks in ¹H NMR spectra.
- Ion Mobility-MS : Detect trace contaminants via collision cross-section analysis .
Data Contradiction Analysis
Q. How to address conflicting reports on nonsulfated disaccharide abundance in CS?
- Methodological Answer : Contradictions (e.g., 1.3% Δdi-0S in bovine CS vs. higher levels in pathological samples) may reflect source variability or methodological bias. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
